molecular formula C21H25N5O5 B1374909 Ala-Ala-Phe p-nitroanilide CAS No. 61043-41-2

Ala-Ala-Phe p-nitroanilide

Cat. No.: B1374909
CAS No.: 61043-41-2
M. Wt: 427.5 g/mol
InChI Key: RMYMOVDNWWDGFU-DEYYWGMASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ala-Ala-Phe p-nitroanilide is primarily targeted towards proteases, specifically subtilisin-like serine proteases . These proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in numerous biological processes, including digestion, immune response, and cell signaling .

Mode of Action

The compound interacts with its target proteases through a process known as hydrolysis . In this reaction, the protease enzyme cleaves the peptide bond in the this compound molecule, resulting in the liberation of p-nitroaniline . This interaction is highly specific, indicating the compound’s selectivity towards certain proteases .

Biochemical Pathways

The hydrolysis of this compound by proteases is a part of larger biochemical pathways involving protein degradation and turnover . The liberated p-nitroaniline can be further metabolized or excreted from the body. The specific downstream effects of this process can vary depending on the type of protease involved and the physiological context .

Result of Action

The primary result of this compound’s action is the production of p-nitroaniline, a compound that can be easily detected due to its intense color . This makes this compound a useful tool for measuring the activity of specific proteases in biological samples .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s interaction with proteases . Additionally, the presence of other molecules, such as inhibitors or activators of proteases, can also affect the compound’s action .

Future Directions

Ala-Ala-Phe p-nitroanilide has been used as a model peptide in the study of PEGylated polyamidoamine (PAMAM) dendrimers as drug carriers . The ratio of PEG/peptide could be reduced for increasing peptide loading while maintaining the delivered peptides’ relatively high enzymatic stability . This opens a new avenue for the development of protein therapeutics by avoiding the need to compromise between stability and affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Phe p-nitroanilide typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed, and the final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ala-Ala-Phe p-nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by proteolytic enzymes, releasing p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require specific buffer conditions to maintain enzyme activity. Common reagents include phosphate-buffered saline (PBS) and Tris-HCl buffer. The reactions are often carried out at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is detected and quantified using spectrophotometric methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ala-Ala-Phe p-nitroanilide is unique due to its specificity for certain proteolytic enzymes and its ability to release a detectable chromogenic product upon cleavage. This makes it a valuable tool in various biochemical and medical research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMOVDNWWDGFU-DEYYWGMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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